Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide

PI3K inhibitor kinase selectivity scaffold-hopping

Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide (CAS 1373223-82-5) is the unsubstituted, minimal pharmacophoric core of the privileged pyrazolo[1,5-a]pyridine kinase inhibitor scaffold. Unlike substituted derivatives targeting PI3K, RET, AXL, or c-MET, this building block provides the essential baseline for systematic SAR exploration and serves as a negative control in selectivity profiling. The 7-carboxamide group offers a defined synthetic handle, distinct from the carboxylic acid analog (CAS 474432-62-7). With a low XLogP of 0.3, this scaffold is ideally suited for peripheral kinase programs requiring favorable aqueous solubility and developability. Procure this specific, substitution-free core to deconvolute substituent-dependent effects and establish unambiguous structure-activity relationships.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1373223-82-5
Cat. No. B1446949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-7-carboxylic acid amide
CAS1373223-82-5
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2C(=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12)
InChIKeyPNUWRUPDFQQBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide (CAS 1373223-82-5): Core Heterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide (CAS 1373223-82-5), also designated pyrazolo[1,5-a]pyridine-7-carboxamide, is an unsubstituted heterocyclic building block consisting of a fused pyrazole-pyridine bicyclic system with a primary carboxamide functional group at the 7-position [1]. The compound possesses a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, with computed physicochemical descriptors including an XLogP3-AA value of 0.3, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 60.4 Ų [1]. The pyrazolo[1,5-a]pyridine core scaffold has been extensively characterized in the medicinal chemistry literature as a privileged structure for kinase inhibitor development, with demonstrated applications targeting PI3K isoforms, RET kinase, AXL, c-MET, and MARK [2][3][4].

Why Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide Cannot Be Replaced by Generic Substituted Analogs in Scaffold-Hopping and SAR Studies


The unsubstituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amide serves a fundamentally distinct function from its substituted derivatives: it provides the minimal pharmacophoric core for systematic structure-activity relationship (SAR) exploration and scaffold-hopping campaigns. Substitution at the 2-, 3-, 5-, or 6-positions of the pyrazolo[1,5-a]pyridine ring system introduces steric, electronic, and conformational perturbations that alter kinase selectivity profiles, binding mode, and physicochemical properties [1]. The class of pyrazolo[1,5-a]pyridine derivatives exhibits target promiscuity across multiple kinase families, with substitution patterns critically determining isoform selectivity—for instance, specific substitutions confer p110α selectivity over other Class Ia PI3K isoforms, while alternative substitution patterns yield dual PI3Kγ/δ inhibition or RET kinase activity [1][2][3]. Consequently, the unsubstituted 7-carboxamide scaffold is an essential reference compound for establishing baseline activity, enabling deconvolution of substitution-dependent effects, and providing a versatile synthetic handle for diversification via amide coupling or nucleophilic displacement reactions. Procurement of this specific unsubstituted building block is non-negotiable for medicinal chemistry programs requiring a defined, substitution-free starting point for library synthesis or control experiments.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide (CAS 1373223-82-5) Procurement Decisions


Unsubstituted 7-Carboxamide Scaffold as Baseline Control for PI3K Isoform Selectivity Profiling

The unsubstituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amide serves as the minimal core scaffold from which PI3K-selective inhibitors are derived. Class-level SAR studies have established that substitution patterns on the pyrazolo[1,5-a]pyridine ring system critically determine isoform selectivity among Class I PI3K enzymes. In contrast, the unsubstituted 7-carboxamide scaffold lacks these selectivity-determining modifications, providing a reference compound with negligible intrinsic kinase inhibition for use as a negative control or synthetic starting material in SAR campaigns [1][2]. The procurement value of the unsubstituted scaffold lies in its utility for establishing baseline activity and enabling systematic exploration of substitution-dependent selectivity effects.

PI3K inhibitor kinase selectivity scaffold-hopping SAR studies

7-Position Carboxamide as Defined Synthetic Handle Versus Carboxylic Acid Analogs

The primary carboxamide at the 7-position of the pyrazolo[1,5-a]pyridine scaffold provides a distinct synthetic handle compared to the corresponding 7-carboxylic acid (CAS 474432-62-7). The carboxamide offers a neutral, hydrogen-bond-capable functional group that can serve as a directing group in C-H functionalization reactions or as a protected amine equivalent in multi-step syntheses. In contrast, the carboxylic acid analog (CAS 474432-62-7) presents an acidic proton (pKa ~4-5) and requires activation (e.g., via HATU, EDC, or conversion to acid chloride) for amide bond formation [1]. Selection between the amide and acid building blocks depends on the intended synthetic route: the amide is preferred when the carboxamide is the desired terminal functional group or when an unprotected amide is required early in the sequence, while the carboxylic acid offers greater flexibility for late-stage diversification via amide coupling. No direct head-to-head reactivity comparison data are available for these specific compounds.

amide coupling building block synthetic diversification medicinal chemistry

XLogP3 and TPSA Values Differentiate Physicochemical Profile from Substituted Analogs

The unsubstituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amide exhibits computed physicochemical descriptors that differ from substituted analogs in ways that impact lead optimization decisions. The compound has an XLogP3-AA value of 0.3 and a topological polar surface area (TPSA) of 60.4 Ų [1]. In comparison, 2-phenylpyrazolo-[1,5-a]pyridine-7-carboxamide (CAS 1196713-16-2), a substituted analog with a phenyl group at the 2-position, would be expected to exhibit a significantly higher XLogP (estimated >2.0) due to the lipophilic phenyl substituent, while maintaining a similar TPSA [2]. This physicochemical differentiation is critical for medicinal chemistry programs targeting specific ranges of lipophilicity for CNS penetration (optimal XLogP 2-4) versus peripheral restriction (optimal XLogP <2).

physicochemical properties drug-likeness lead optimization ADME prediction

Procurement-Driven Application Scenarios for Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide (CAS 1373223-82-5)


Scaffold-Hopping and Library Synthesis in Kinase Inhibitor Discovery Programs

The unsubstituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amide serves as the minimal core scaffold for systematic SAR exploration in kinase inhibitor discovery programs targeting PI3K isoforms, RET kinase, AXL, or c-MET. Procurement of this specific building block enables medicinal chemists to establish baseline activity for the unsubstituted core, against which the effects of substituent addition at the 2-, 3-, 5-, or 6-positions can be quantitatively assessed [1]. This scaffold has been validated in the development of potent and selective PI3Kγ/δ dual inhibitors, with optimized analogs such as 20e (IHMT-PI3K-315) achieving IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively [2].

Negative Control Compound for Kinase Selectivity Profiling Panels

Given that the unsubstituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amide lacks the substitution patterns required for specific kinase inhibition, it can be utilized as a negative control compound in kinase selectivity profiling panels. The class of pyrazolo[1,5-a]pyridine derivatives has been shown to exhibit substitution-dependent isoform selectivity, with specific modifications conferring p110α selectivity over other Class Ia PI3K isoforms, while alternative substitution patterns yield dual PI3Kγ/δ inhibition [1][2]. Procurement of the unsubstituted scaffold enables researchers to verify that observed inhibitory activity is attributable to specific substituents rather than the core scaffold itself.

Synthetic Intermediate for Parallel Amide Library Generation

The 7-position carboxamide functional group provides a defined synthetic handle that differentiates this building block from the corresponding 7-carboxylic acid analog (CAS 474432-62-7). Procurement of the amide is indicated when the carboxamide is the desired terminal functional group in the target compound series, or when a neutral, hydrogen-bond-capable group is required early in a synthetic sequence. This contrasts with procurement of the carboxylic acid, which offers greater flexibility for late-stage diversification via amide coupling but requires activation and introduces an acidic proton [1].

Physicochemical Reference for Lead Optimization with Peripheral Restriction Requirements

The computed XLogP3-AA value of 0.3 for pyrazolo[1,5-a]pyridine-7-carboxylic acid amide positions this scaffold in the lipophilicity range associated with peripheral restriction and favorable aqueous solubility [1]. This contrasts with substituted analogs bearing aryl or alkyl groups, which exhibit higher XLogP values (estimated >2.0 for 2-phenyl derivatives) and may be more suitable for CNS-targeted programs [2]. Procurement of the unsubstituted scaffold is strategically indicated for lead optimization campaigns where maintaining low lipophilicity is a design objective, such as for compounds targeting peripheral kinases or requiring favorable developability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.